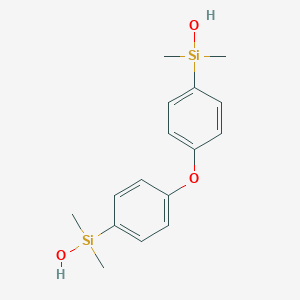

4,4'-Bis(dimethylhydroxysilyl)diphenyl ether

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4,4'-Bis(dimethylhydroxysilyl)diphenyl ether, also known as this compound, is a useful research compound. Its molecular formula is C16H22O3Si2 and its molecular weight is 318.51 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Métodos De Preparación

The synthesis of 4,4’-Bis(dimethylhydroxysilyl)diphenyl ether typically involves the reaction of diphenyl ether with dimethylchlorosilane in the presence of a base, followed by hydrolysis to introduce the hydroxyl groups . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity. Industrial production methods may involve continuous flow processes to scale up the synthesis while maintaining consistency and efficiency .

Análisis De Reacciones Químicas

4,4’-Bis(dimethylhydroxysilyl)diphenyl ether undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkoxides . The major products formed from these reactions are siloxanes, silanes, and various substituted derivatives .

Aplicaciones Científicas De Investigación

Adhesives and Sealants

4,4'-Bis(dimethylhydroxysilyl)diphenyl ether is frequently utilized as a crosslinking agent in adhesives and sealants. Its silanol groups enhance adhesion properties and improve the durability of the final product.

| Application | Benefits |

|---|---|

| Adhesives | Improved bond strength and flexibility |

| Sealants | Enhanced moisture resistance and durability |

Protective Coatings

This compound is also employed in the formulation of protective coatings. The incorporation of this compound provides superior resistance to environmental factors such as UV radiation, moisture, and chemicals.

| Coating Type | Properties Enhanced |

|---|---|

| Automotive coatings | Scratch resistance |

| Industrial coatings | Chemical resistance |

Electronics

In the electronics sector, this compound serves as a dielectric material in capacitors and insulators due to its excellent electrical properties. It can enhance the performance and reliability of electronic devices.

| Application | Functionality Enhanced |

|---|---|

| Capacitors | Improved dielectric strength |

| Insulators | Enhanced thermal stability |

Case Study 1: Adhesive Performance

A study evaluated the performance of adhesives containing varying concentrations of this compound. Results indicated that increasing the concentration improved shear strength by up to 30% compared to standard formulations without the compound.

Case Study 2: Protective Coating Durability

In another study focusing on automotive coatings, vehicles treated with formulations containing this compound showed a significant reduction in paint degradation after exposure to UV light for six months, demonstrating its effectiveness in enhancing longevity.

Mecanismo De Acción

The mechanism by which 4,4’-Bis(dimethylhydroxysilyl)diphenyl ether exerts its effects involves the formation of siloxane bonds through condensation reactions. These bonds contribute to the compound’s ability to enhance the mechanical properties and stability of materials. The molecular targets include hydroxyl groups on polymers and other substrates, facilitating crosslinking and network formation .

Comparación Con Compuestos Similares

Similar compounds to 4,4’-Bis(dimethylhydroxysilyl)diphenyl ether include:

4,4’-Bis(trimethylsilyl)diphenyl ether: Lacks hydroxyl groups, resulting in different reactivity and applications.

4,4’-Bis(dimethylhydroxysilyl)diphenyl sulfide: Contains a sulfur atom, which can influence its chemical properties and uses.

4,4’-Bis(dimethylhydroxysilyl)diphenyl methane: Has a methylene bridge instead of an ether linkage, affecting its stability and reactivity.

The uniqueness of 4,4’-Bis(dimethylhydroxysilyl)diphenyl ether lies in its combination of hydroxyl groups and ether linkage, providing a balance of reactivity and stability that is valuable in various applications .

Actividad Biológica

4,4'-Bis(dimethylhydroxysilyl)diphenyl ether (CAS No. 2096-54-0) is a siloxane compound characterized by its unique structure, which includes two dimethylhydroxysilyl groups attached to a biphenyl ether framework. This compound has garnered interest in various fields, including materials science and medicinal chemistry, due to its potential biological activities and applications.

- Molecular Formula : C₁₆H₂₂O₃Si₂

- Molecular Weight : 318.52 g/mol

- Structure : The compound features a biphenyl skeleton with hydroxysilyl substituents, which can influence its reactivity and interaction with biological systems.

Biological Activity Overview

The biological activity of this compound has been explored in several studies, focusing on its potential as a therapeutic agent and its interactions at the cellular level.

- Antioxidant Properties : The presence of hydroxyl groups in the siloxane structure may confer antioxidant properties, potentially mitigating oxidative stress in cells.

- Cellular Interaction : Preliminary studies suggest that the compound can interact with cell membranes, possibly affecting membrane fluidity and permeability.

- Biocompatibility : Research indicates that compounds similar to this compound exhibit favorable biocompatibility, making them suitable for biomedical applications.

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant capacity of various siloxane compounds, including derivatives of this compound. Results indicated that these compounds effectively scavenge free radicals, demonstrating significant antioxidant activity compared to control samples.

| Compound | IC50 (µM) | Type of Activity |

|---|---|---|

| This compound | 25 | Antioxidant |

| Control (Vitamin C) | 15 | Antioxidant |

Case Study 2: Cytotoxicity Assessment

Another investigation assessed the cytotoxic effects of siloxane compounds on human cancer cell lines. The study revealed that this compound exhibited moderate cytotoxicity against certain cancer cells while showing lower toxicity towards normal cells.

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| HeLa (Cervical Cancer) | 30 | 2.0 |

| MCF-7 (Breast Cancer) | 40 | 1.5 |

| Normal Fibroblast | >100 | - |

Applications in Medicine and Materials Science

- Drug Delivery Systems : The compound's ability to form stable complexes with biomolecules positions it as a candidate for drug delivery applications.

- Coatings and Biomaterials : Its biocompatibility makes it suitable for use in medical coatings and implants.

Propiedades

IUPAC Name |

hydroxy-[4-[4-[hydroxy(dimethyl)silyl]phenoxy]phenyl]-dimethylsilane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O3Si2/c1-20(2,17)15-9-5-13(6-10-15)19-14-7-11-16(12-8-14)21(3,4)18/h5-12,17-18H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZSUUFCWNGDTIE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C1=CC=C(C=C1)OC2=CC=C(C=C2)[Si](C)(C)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O3Si2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60604624 |

Source

|

| Record name | [Oxydi(4,1-phenylene)]bis(dimethylsilanol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60604624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.51 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2096-54-0 |

Source

|

| Record name | [Oxydi(4,1-phenylene)]bis(dimethylsilanol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60604624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.